N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a pyridazinone-based benzamide derivative characterized by a 6-oxopyridazinone core linked to a 4-fluorophenyl group and a 2,3-dimethoxybenzamide moiety via an ethyl chain. The 2,3-dimethoxybenzamide group may enhance binding affinity to enzymatic pockets, while the 4-fluorophenyl substituent contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-28-18-5-3-4-16(20(18)29-2)21(27)23-12-13-25-19(26)11-10-17(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFAWNFKSBBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone core. The final step involves the coupling of the pyridazinone derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone and benzamide derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural and Functional Analogues
Key Findings
Scaffold Flexibility: The pyridazinone core (shared by the target compound and (S)-17b) is critical for HDAC inhibition, as demonstrated by (S)-17b’s nanomolar potency . Replacing the pyridazinone with a pyrrolidinone () shifts activity toward antiviral applications, highlighting scaffold-dependent target specificity.
Substituent Impact: Benzamide Groups: The 2,3-dimethoxybenzamide in the target compound may improve solubility compared to the dimethylaminomethyl group in (S)-17b, which enhances cellular permeability but risks off-target interactions . Fluorophenyl Groups: The 4-fluorophenyl moiety (common in the target compound and 6g) increases metabolic stability, whereas 3-fluorophenyl substituents (Example 53) are linked to chromenone-based kinase inhibition in patents .
Therapeutic Potential: While (S)-17b shows validated antitumor efficacy (83% tumor growth inhibition in xenografts), the target compound’s lack of reported activity data limits direct comparisons. However, its structural features align with HDAC inhibitor design principles .
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a novel compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H20FN3O3
- Molecular Weight : 357.38 g/mol
- Key Functional Groups :
- Pyridazinone core
- Fluorophenyl group
- Dimethoxybenzamide moiety
These structural features contribute to the compound's unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly:
- Enzyme Inhibition : The compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
- Pathway Interference : The presence of the fluorophenyl group enhances binding affinity to various biological targets, potentially altering pathways involved in cell proliferation and survival.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. A study demonstrated its efficacy against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer). The compound showed an IC50 value in the low micromolar range, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 1.30 |
| MDA-MB-231 | 0.95 |
| A2780 | 1.10 |
Induction of Apoptosis
The mechanism by which the compound induces apoptosis was investigated through flow cytometry analysis. The results indicated a significant increase in apoptotic cells upon treatment with the compound:
- Apoptosis Rate :
- Control: 5.83%
- Treatment (1 µM): 14.08%
- Treatment (3 µM): 19.11%
- Treatment (9 µM): 28.83%
This dose-dependent increase highlights the compound's potential as an anticancer agent.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- A study assessed the effect of the compound on various cancer cell lines, revealing significant growth inhibition and apoptosis induction.
- The compound was tested against standard chemotherapeutics, showing enhanced efficacy when used in combination therapies.
-
In Vivo Studies :
- Animal models treated with the compound demonstrated reduced tumor growth compared to control groups.
- Tumor growth inhibition rates exceeded those observed with traditional treatments.
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
Pyridazinone core formation : A pyridazinone ring is constructed via cyclization of diketones or hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C).
Substituent introduction : The 4-fluorophenyl group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like THF .
Ethyl linker and benzamide coupling : The ethylamine sidechain is attached through alkylation, followed by amidation with 2,3-dimethoxybenzoic acid using EDCI/HOBt as coupling agents .
Critical intermediates : 3-(4-fluorophenyl)-6-hydroxypyridazine and activated 2,3-dimethoxybenzoyl chloride.
Q. Q2. What analytical techniques are essential for confirming the compound’s purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm), pyridazinone carbonyl (δ ~165 ppm), and methoxy groups (δ ~3.8 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% typical for pharmacological studies) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 426.15) .
Advanced Synthetic Challenges
Q. Q3. How can researchers optimize reaction yields when introducing the 4-fluorophenyl group to the pyridazinone core?
- Catalyst screening : Pd-based catalysts (e.g., PdCl₂(dppf)) improve cross-coupling efficiency in Suzuki reactions.
- Solvent selection : Anhydrous DMF or THF minimizes side reactions, while microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs conventional) .
- Workup strategies : Sequential extraction (ethyl acetate/water) and silica gel chromatography remove unreacted aryl halides .
Q. Q4. What strategies resolve low amidation efficiency during benzamide coupling?
- Activation reagents : Substitute EDCI with T3P® (propylphosphonic anhydride), enhancing coupling efficiency by 20–30% in DCM .
- Temperature control : Reactions at 0–5°C reduce racemization of the ethylamine linker .
Biological Activity and Target Interactions
Q. Q5. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Kinase inhibition assays : Screen against kinases (e.g., MAPK, PI3K) using ADP-Glo™ kits, given structural analogs’ activity in signaling pathways .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (dose range: 1–100 µM) .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the fluorophenyl moiety’s affinity .
Q. Q6. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be addressed?
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with thiophenyl) to identify substituent-specific effects .
- Assay standardization : Control for cell passage number, serum concentration, and incubation time to minimize variability .
Stability and Degradation Studies
Q. Q7. What factors influence the compound’s stability in solution, and how can degradation be mitigated?
- pH sensitivity : Degrades rapidly in alkaline conditions (pH >8); use citrate buffers (pH 4–6) for storage .
- Light sensitivity : The pyridazinone ring undergoes photolysis; store solutions in amber vials at -20°C .
- Solvent choice : DMSO stock solutions (>10 mM) are stable for ≤1 month; avoid aqueous solutions beyond 24 hrs .
Q. Q8. What advanced methods detect and quantify degradation products?
- LC-MS/MS : Hyphenated techniques identify major degradants (e.g., hydrolyzed pyridazinone or demethylated benzamide) .
- Forced degradation studies : Expose to heat (60°C), UV light, and oxidative conditions (H₂O₂) to profile stability .
Data Interpretation and Validation
Q. Q9. How should researchers resolve discrepancies in NMR data (e.g., unexpected splitting of methoxy signals)?
Q. Q10. What validation steps ensure reproducibility in biological assays?
- Positive controls : Include known kinase inhibitors (e.g., staurosporine) or receptor antagonists (e.g., ondansetron) .
- Dose-response curves : Perform triplicate runs with nonlinear regression (e.g., GraphPad Prism) to calculate robust IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
